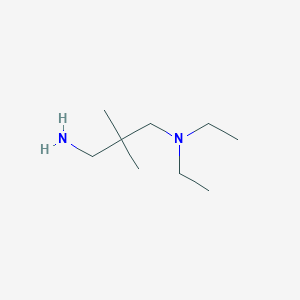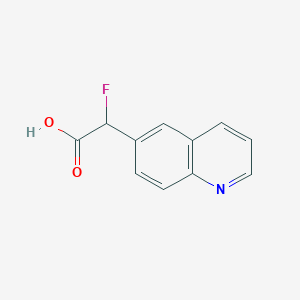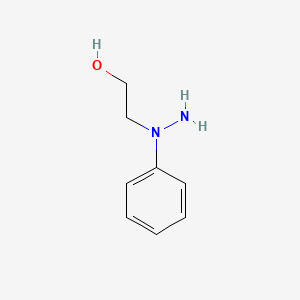
2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that combines the structural features of pyrrolidine and benzimidazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a pyrrolidine derivative under acidic or basic conditions to form the benzimidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-2-thione.
Uniqueness: 2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is unique due to the combination of the pyrrolidine and benzimidazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-8-1-2-10-11(5-8)16-12(15-10)9-3-4-14-7-9/h1-2,5,9,14H,3-4,7H2,(H,15,16) |
InChIキー |
BXOBLFASLLURRN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC3=C(N2)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine](/img/structure/B8744093.png)
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)












